Prothipendyl-d6hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

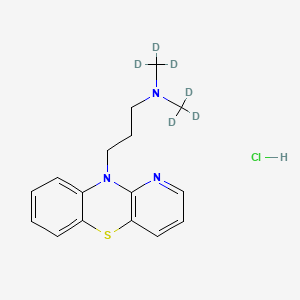

C16H20ClN3S |

|---|---|

Molecular Weight |

327.9 g/mol |

IUPAC Name |

3-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H/i1D3,2D3; |

InChI Key |

CQJSAKJMCVSEGU-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Prothipendyl-d6 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Prothipendyl-d6 hydrochloride, a deuterated analog of the azaphenothiazine antipsychotic agent, Prothipendyl. This document details its chemical properties, pharmacological profile, metabolic pathways, and relevant experimental protocols to support research and development activities.

Chemical Properties

Prothipendyl-d6 hydrochloride is a stable isotope-labeled form of Prothipendyl hydrochloride, where six hydrogen atoms on the N,N-dimethylamino group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for quantitative analysis.

| Property | Value | Citation(s) |

| Chemical Name | N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][1][2]benzothiazine-10-propanamine Hydrochloride | [3] |

| CAS Number | 1346604-67-8 | [1][3] |

| Molecular Formula | C₁₆H₁₃D₆N₃S • HCl | |

| Molecular Weight | 327.91 g/mol | |

| Appearance | Crystalline solid (predicted) | |

| Solubility | Soluble in water (predicted for hydrochloride salt) | |

| Storage | 2-8°C Refrigerator |

Pharmacological Profile

Prothipendyl is a first-generation antipsychotic with a multi-faceted receptor binding profile, contributing to its therapeutic effects and side-effect profile. The deuterated form, Prothipendyl-d6 hydrochloride, is expected to have a similar pharmacological profile to its non-deuterated counterpart.

Mechanism of Action: Prothipendyl exerts its effects through antagonism of several neurotransmitter receptors in the central nervous system.

-

Dopamine D2 Receptor Antagonism: Like other typical antipsychotics, Prothipendyl blocks D2 receptors, which is believed to mediate its antipsychotic effects on the positive symptoms of psychosis.

-

Histamine H1 Receptor Antagonism: Potent antagonism of H1 receptors contributes to its sedative and antiemetic properties.

-

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors may contribute to its anxiolytic and antipsychotic-like effects.

-

Other Receptor Interactions: Prothipendyl also exhibits moderate anticholinergic activity and interacts with alpha-1 adrenergic receptors.

While specific binding affinity (Ki) values for Prothipendyl are not consistently reported across databases, its profile indicates a high affinity for H1, 5-HT2A, and D2 receptors.

Signaling Pathways

The primary signaling pathways affected by Prothipendyl are depicted below.

Prothipendyl's antagonism of key neurotransmitter receptors.

Metabolism

Prothipendyl undergoes extensive phase I metabolism in the liver, primarily catalyzed by cytochrome P450 (CYP) enzymes. The primary metabolic pathways are N-demethylation and S-oxidation.

Key Metabolites:

-

N-desmethylprothipendyl

-

Prothipendyl sulfoxide

Involved CYP450 Isoforms:

-

CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are all involved in the metabolism of Prothipendyl.

-

CYP2C19 and CYP1A2 are the predominant enzymes responsible for N-demethylation.

-

CYP3A4 is primarily responsible for the formation of prothipendyl sulfoxide.

Metabolic Pathway Diagram

Metabolic pathways of Prothipendyl.

Experimental Protocols

a. Synthesis of Prothipendyl-d6 Hydrochloride

A general synthetic route for Prothipendyl hydrochloride involves the alkylation of 1-azaphenothiazine with a suitable 3-(dimethylamino)propyl halide. For the deuterated analog, a deuterated alkylating agent, such as 3-(dimethyl-d6-amino)propyl chloride, would be utilized.

Materials:

-

1-Azaphenothiazine

-

3-(Dimethyl-d6-amino)propyl chloride hydrochloride

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous toluene or other suitable aprotic solvent

-

Anhydrous ethanol

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

Deprotonation: In an inert atmosphere, suspend sodium hydride in anhydrous toluene. Add a solution of 1-azaphenothiazine in anhydrous toluene dropwise. Stir the mixture to facilitate the formation of the sodium salt of 1-azaphenothiazine.

-

Alkylation: Add a solution of 3-(dimethyl-d6-amino)propyl chloride (prepared from its hydrochloride salt by neutralization) in anhydrous toluene to the reaction mixture. Heat the mixture to reflux to drive the alkylation reaction to completion.

-

Work-up: After cooling, quench the reaction with water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Prothipendyl-d6 free base.

-

Salt Formation: Dissolve the crude free base in anhydrous ethanol. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring to precipitate the hydrochloride salt.

-

Purification: Collect the precipitate by filtration, wash with cold anhydrous ethanol, and dry under vacuum to yield Prothipendyl-d6 hydrochloride.

Characterization: The final product should be characterized by NMR spectroscopy (¹H and ²H NMR), mass spectrometry (to confirm the molecular weight and isotopic enrichment), and melting point analysis.

Synthesis Workflow

General synthesis workflow for Prothipendyl-d6 hydrochloride.

b. Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

A stability-indicating HPLC method is crucial for assessing the purity of Prothipendyl-d6 hydrochloride and for monitoring its degradation under various stress conditions.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer (e.g., pH 3.0) and acetonitrile is often suitable.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed under the following conditions as per ICH guidelines:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: 105°C.

-

Photolytic Degradation: Exposure to UV and visible light.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. Prothipendyl-d6 hydrochloride is an ideal internal standard for the quantification of Prothipendyl.

Sample Preparation:

-

Protein Precipitation: Add acetonitrile to the plasma or serum sample to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions (Example):

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 or similar reverse-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

MRM Transitions:

-

Prothipendyl: A specific precursor ion to product ion transition would be monitored.

-

Prothipendyl-d6 (Internal Standard): A specific precursor ion to product ion transition would be monitored.

Analytical Workflow

General workflow for the quantification of Prothipendyl in biological matrices using Prothipendyl-d6 hydrochloride as an internal standard.

Conclusion

Prothipendyl-d6 hydrochloride is an essential tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures accurate and precise quantification of Prothipendyl in complex biological matrices. This guide provides a foundational understanding of its chemical properties, pharmacological actions, and the experimental methodologies required for its synthesis and analysis, thereby supporting its application in preclinical and clinical research.

References

Prothipendyl-d6 hydrochloride certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Prothipendyl-d6 hydrochloride, a deuterated analog of the antipsychotic and sedative agent, Prothipendyl. This document is intended to serve as a resource for researchers and professionals engaged in drug development, quality control, and pharmacological studies involving this compound. Prothipendyl-d6 hydrochloride is commonly used as an internal standard in pharmacokinetic and metabolic studies of Prothipendyl due to its similar chemical properties and distinct mass spectrometric signature.

Prothipendyl is a tricyclic azaphenothiazine neuroleptic drug used in the treatment of psychosis, anxiety, and sleep disorders.[1] Its deuterated form, Prothipendyl-d6 hydrochloride, is essential for accurate quantification in biological matrices. This guide details the typical data found in a Certificate of Analysis (CoA), outlines the experimental protocols for key analytical tests, and provides visual representations of its mechanism of action and analytical workflows.

Certificate of Analysis: Prothipendyl-d6 Hydrochloride

A Certificate of Analysis for Prothipendyl-d6 hydrochloride provides critical data regarding its identity, purity, and quality. The following tables summarize the key quantitative data typically presented.

Physicochemical Properties

| Property | Specification |

| Chemical Name | N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][2][3]benzothiazine-10-propanamine Hydrochloride |

| CAS Number | 1346604-67-8[4][5] |

| Molecular Formula | C16H14D6ClN3S |

| Molecular Weight | 327.91 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Quality Control Data

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC-UV | ≥ 95% | 99.9% |

| Identity (¹H NMR) | ¹H NMR Spectroscopy | Conforms to structure | Conforms |

| Identity (MS) | Mass Spectrometry | Conforms to molecular weight | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | Conforms |

| Residual Solvents | GC-HS | As per USP <467> | Complies |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of Prothipendyl-d6 hydrochloride. The following sections describe the protocols for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of Prothipendyl-d6 hydrochloride by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile is commonly used. A typical starting condition could be 70:30 (v/v) Acetonitrile:0.1% Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a stock solution of Prothipendyl-d6 hydrochloride in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of about 100 µg/mL with the mobile phase.

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any impurities.

-

Calculate the area percentage of the Prothipendyl-d6 peak relative to the total area of all peaks to determine the purity.

-

Spectrophotometric Assay

A difference spectrophotometric method can be employed for the quantitative analysis of Prothipendyl hydrochloride and its analogs. This method involves the oxidation of the compound to its sulfoxide derivative.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Reagents:

-

Potassium caroate (KHSO₅) solution as an oxidizing agent.

-

0.01 M Sulfuric acid for solution stabilization.

-

-

Procedure:

-

Prepare a standard solution of Prothipendyl-d6 hydrochloride in 0.01 M sulfuric acid.

-

Divide the solution into two equal aliquots.

-

To one aliquot, add the potassium caroate solution to oxidize the Prothipendyl-d6 to its sulfoxide derivative.

-

Use the unoxidized aliquot as the reference solution in the spectrophotometer.

-

Measure the absorbance difference (ΔA) at 278 nm.

-

The concentration is determined by comparing the ΔA of the sample to a calibration curve prepared with known concentrations of the standard. The method demonstrates a linear relationship between absorbance and concentration in the range of 3.2-60 µg/mL.

-

Mass Spectrometry for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and isotopic purity of Prothipendyl-d6 hydrochloride.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid).

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode.

-

Identity Confirmation: The observed mass of the molecular ion should correspond to the calculated theoretical mass of Prothipendyl-d6.

-

Isotopic Purity Assessment: The relative intensities of the isotopic peaks are analyzed to confirm the degree of deuterium incorporation. The mass shift of +6 amu compared to the unlabeled Prothipendyl confirms the presence of six deuterium atoms.

-

Visualizations

Diagrams are provided below to illustrate key concepts related to Prothipendyl's mechanism of action and the analytical workflow for its deuterated analog.

Caption: Workflow for HPLC Purity Analysis of Prothipendyl-d6 HCl.

Prothipendyl exerts its therapeutic effects through the antagonism of several neurotransmitter receptors. The primary mechanism involves blocking dopamine D2, histamine H1, and acetylcholine receptors.

Caption: Prothipendyl's Primary Receptor Antagonism Pathway.

References

Prothipendyl-d6 Hydrochloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary research applications of Prothipendyl-d6 hydrochloride, a deuterated analog of the azaphenothiazine neuroleptic agent, Prothipendyl. This document is intended for researchers in pharmacology, analytical chemistry, and drug metabolism and pharmacokinetics (DMPK) who require a stable isotope-labeled standard for quantitative bioanalysis.

Introduction to Prothipendyl and its Deuterated Analog

Prothipendyl is a first-generation antipsychotic medication used in the management of psychosis, severe anxiety, and agitation.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[1] Additionally, Prothipendyl exhibits significant antihistaminic (H1) and anticholinergic activities, which contribute to its sedative properties.[1]

Prothipendyl-d6 hydrochloride is a stable isotope-labeled (SIL) version of Prothipendyl, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to Prothipendyl but has a higher molecular weight. This key difference makes it an ideal internal standard (IS) for quantitative analysis using mass spectrometry.

Core Application: Internal Standard in Quantitative Bioanalysis

The principal use of Prothipendyl-d6 hydrochloride in a research setting is as an internal standard for the accurate quantification of Prothipendyl in biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by regulatory agencies. This is because the SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Prothipendyl hydrochloride and its deuterated analog.

| Property | Prothipendyl Hydrochloride | Prothipendyl-d6 Hydrochloride |

| Chemical Formula | C₁₆H₂₀ClN₃S | C₁₆H₁₄D₆ClN₃S |

| Monoisotopic Mass | 317.111 g/mol | 323.149 g/mol |

| Deuterium Incorporation | N/A | 6 |

| Isotopic Purity | N/A | Typically >98% |

Experimental Protocol: Quantification of Prothipendyl in Rat Plasma using LC-MS/MS

This section outlines a representative experimental protocol for the quantification of Prothipendyl in rat plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Prothipendyl-d6 hydrochloride as the internal standard.

Materials and Reagents

-

Prothipendyl hydrochloride reference standard

-

Prothipendyl-d6 hydrochloride internal standard

-

Rat plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and quality control (QC) samples to room temperature.

-

To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing 10 ng/mL of Prothipendyl-d6 hydrochloride.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| HPLC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| Multiple Reaction Monitoring (MRM) Transitions | See Table below |

MRM Transitions and Retention Times

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Approximate Retention Time (min) |

| Prothipendyl | 318.1 | 86.1 | 100 | 25 | 2.1 |

| Prothipendyl-d6 | 324.1 | 92.1 | 100 | 25 | 2.1 |

Visualizations

Signaling Pathway of Prothipendyl

Caption: Prothipendyl's multi-receptor antagonism.

Bioanalytical Workflow using an Internal Standard

Caption: Bioanalytical workflow for Prothipendyl quantification.

Analyte and Internal Standard Relationship in MS

Caption: Analyte and IS detection by LC-MS/MS.

References

Prothipendyl's Mechanism of Action at the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl is a tricyclic azaphenothiazine neuroleptic agent characterized by its anxiolytic, antiemetic, and antihistamine properties.[1] Marketed under various brand names, including Dominal, it is primarily utilized in the management of psychomotor agitation, anxiety, and sleep disorders.[1] As a first-generation antipsychotic, its therapeutic effects are largely attributed to its interaction with a range of neurotransmitter receptors.[2] A primary target for its antipsychotic action is the dopamine D2 receptor (D2R), where it functions as an antagonist.[3] This action helps to modulate dopaminergic neurotransmission in the brain, alleviating symptoms of psychosis such as hallucinations and delusions.[3] This technical guide provides an in-depth examination of the core mechanism of action of prothipendyl, with a specific focus on its interaction with the dopamine D2 receptor, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

Molecular Interaction with the Dopamine D2 Receptor

Prothipendyl's pharmacological profile is defined by its binding affinity across multiple receptor systems. Its interaction with the dopamine D2 receptor is a key component of its neuroleptic activity. The binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value signifies a higher binding affinity.

Data Presentation: Receptor Binding Affinity Profile

The following table summarizes the quantitative binding affinities of prothipendyl for the human dopamine D2 receptor and other relevant receptors. This broad profile highlights its multi-receptor activity.

| Receptor Subtype | Prothipendyl Kᵢ (nM) |

| Dopamine D2 | 16 |

| Dopamine D3 | 26 |

| Dopamine D4 | 14 |

| Serotonin 5-HT2A | 1.8 |

| Histamine H1 | 0.4 |

| Adrenergic α1A | 7.9 |

| Adrenergic α2A | 95 |

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Functional Activity at the D2 Receptor

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).

Key Experimental Methodologies

The quantitative data characterizing the interaction of prothipendyl with the D2 receptor are derived from standardized in vitro assays. The following sections detail the typical protocols for these key experiments.

Experimental Protocol: Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound (prothipendyl) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the D2 receptor.

1. Materials:

- Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2 receptor.

- Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone, with a known dissociation constant (Kᵈ).

- Test Compound: Prothipendyl hydrochloride.

- Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol) to determine the amount of non-specific binding of the radioligand.

- Assay Buffer: Typically a Tris-HCl buffer containing ions such as MgCl₂.

- Filtration Apparatus: A cell harvester with glass fiber filters.

- Scintillation Counter: For measuring radioactivity.

2. Procedure:

- Incubation: Cell membranes, the radioligand at a fixed concentration (typically at or below its Kᵈ), and varying concentrations of the test compound (prothipendyl) are incubated together in the assay buffer. A parallel set of tubes containing the non-specific binding control instead of the test compound is also prepared.

- Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

- Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

- A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of prothipendyl that inhibits 50% of the specific binding of the radioligand).

- The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Experimental Protocol: Functional Antagonism cAMP Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of D2 receptor (Gαi-coupled) activation.

1. Materials:

- Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

- Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).

- Adenylyl Cyclase Stimulator: Forskolin, used to raise basal cAMP levels to a measurable range.

- Test Compound: Prothipendyl hydrochloride.

- cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

- Cell Culture Medium and Assay Buffer.

2. Procedure:

- Cell Plating: Cells are seeded in multi-well plates and cultured to an appropriate confluency.

- Antagonist Pre-incubation: The culture medium is removed, and cells are pre-incubated with varying concentrations of the antagonist (prothipendyl) for a defined period.

- Agonist Stimulation: A fixed concentration of the agonist (typically an EC₈₀ concentration, which elicits 80% of the maximal response) along with forskolin is added to the wells.

- Incubation: The cells are incubated for a specific time to allow for the modulation of cAMP production.

- Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a chosen detection method according to the manufacturer's protocol.

3. Data Analysis:

- The results are plotted as the cAMP level (or signal) versus the log concentration of the antagonist.

- A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which represents the concentration of prothipendyl that reverses 50% of the agonist-induced inhibition of cAMP production.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Dopamine D2 receptor signaling pathways.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for a cAMP functional assay.

Conclusion

Prothipendyl is a pharmacologically active compound with a complex receptor binding profile. Its moderate to high affinity for the dopamine D2 receptor, where it acts as an antagonist, is fundamental to its classification as a neuroleptic agent. This antagonism of D2 receptor signaling, primarily through the Gαi-coupled pathway, contributes to its therapeutic efficacy in conditions marked by psychomotor agitation. The detailed experimental protocols for radioligand binding and functional cAMP assays provide a standardized framework for quantifying the molecular interactions of prothipendyl and similar compounds. A comprehensive understanding of its binding kinetics and functional potency at the D2 receptor is essential for the continued development of more selective and effective neuropharmacological agents.

References

Prothipendyl-d6 hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Prothipendyl-d6 hydrochloride, a deuterated analogue of the azaphenothiazine antipsychotic, Prothipendyl. This document details its physicochemical properties, the established mechanism of action of its non-deuterated counterpart, and relevant experimental protocols where this stable isotope-labeled standard is utilized.

Chemical and Physical Properties

Prothipendyl-d6 hydrochloride is primarily used as an internal standard in quantitative analytical studies, such as mass spectrometry, to ensure the accuracy and precision of Prothipendyl measurement in biological matrices.[1] Its properties are summarized below.

| Property | Value | References |

| Chemical Name | N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][2][3]benzothiazine-10-propanamine Hydrochloride | [4] |

| CAS Number | 1346604-67-8 | [3] |

| Molecular Formula | C₁₆H₁₃D₆N₃S · HCl | |

| Molecular Weight | 327.91 g/mol | |

| Appearance | Crystalline solid | |

| Storage | 2-8°C Refrigerator | |

| Application | Labeled internal standard for quantification of Prothipendyl |

Mechanism of Action & Signaling Pathways

The pharmacological activity of Prothipendyl-d6 hydrochloride is identical to that of Prothipendyl. Prothipendyl is a first-generation (typical) antipsychotic that exerts its effects primarily through the antagonism of dopamine D2 and histamine H1 receptors. It also possesses moderate anticholinergic properties.

Dopamine D2 Receptor Antagonism

Prothipendyl's antipsychotic effects are attributed to its ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gαi subunit. Activation of this receptor by dopamine normally inhibits adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity. By blocking this receptor, Prothipendyl prevents this inhibition, leading to a modulation of dopaminergic signaling.

Histamine H1 Receptor Antagonism

Prothipendyl is a potent antagonist of the histamine H1 receptor, which accounts for its sedative properties. The H1 receptor is a GPCR coupled to a Gαq protein. When activated by histamine, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), resulting in various cellular responses. Prothipendyl blocks the H1 receptor, preventing this signaling pathway from being initiated.

Experimental Protocols

The primary application of Prothipendyl-d6 hydrochloride is as an internal standard for the accurate quantification of Prothipendyl in complex matrices. Below is a representative protocol for the analysis of Prothipendyl in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Prothipendyl in Human Serum using LC-MS/MS

1. Objective: To determine the concentration of Prothipendyl in human serum samples using a validated LC-MS/MS method with Prothipendyl-d6 hydrochloride as an internal standard (IS).

2. Materials:

-

Analytes: Prothipendyl hydrochloride (analytical standard), Prothipendyl-d6 hydrochloride (IS)

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Samples: Human serum (blank, spiked calibration standards, quality controls, and unknown samples)

-

Equipment: Centrifuge, vortex mixer, micropipettes, autosampler vials, LC-MS/MS system (e.g., Triple Quadrupole)

3. Stock and Working Solutions Preparation:

-

Prothipendyl Stock (1 mg/mL): Accurately weigh and dissolve Prothipendyl hydrochloride in methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve Prothipendyl-d6 hydrochloride in methanol.

-

Working Solutions: Prepare serial dilutions of the Prothipendyl stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) spiking solutions. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

4. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to an autosampler vial.

-

Dilute with 200 µL of deionized water containing 0.1% formic acid.

5. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example values, must be optimized):

-

Prothipendyl: Q1: 286.1 -> Q3: 86.1

-

Prothipendyl-d6 (IS): Q1: 292.1 -> Q3: 92.1

-

-

Instrument Parameters: Optimize ion source parameters (e.g., gas flows, temperature) and collision energy for each transition.

-

6. Data Analysis:

-

Integrate the peak areas for both Prothipendyl and the Prothipendyl-d6 IS.

-

Calculate the peak area ratio (Prothipendyl Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Prothipendyl in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

An In-Depth Technical Guide to the Mass Spectrum of Prothipendyl-d6

This technical guide provides a comprehensive overview of the mass spectrum of Prothipendyl-d6, an isotopically labeled version of the tricyclic azaphenothiazine neuroleptic drug, Prothipendyl. Designed for researchers, scientists, and professionals in drug development, this document details the expected fragmentation patterns, experimental protocols for analysis, and the relevant biological context. Prothipendyl-d6 is commonly used as an internal standard in quantitative bioanalytical methods.

Data Presentation: Mass Spectral Fragmentation

The mass spectrum of Prothipendyl-d6 is characterized by specific fragmentation patterns, primarily driven by the cleavage of the dimethylaminopropyl side chain. The deuterium labeling on the N,N-dimethyl group results in a predictable mass shift of +6 Daltons for any fragment containing this moiety compared to the unlabeled compound.

The table below summarizes the major ions observed in the electron ionization (EI) mass spectrum of unlabeled Prothipendyl and the predicted corresponding ions for Prothipendyl-d6. The data for unlabeled Prothipendyl is based on the NIST Mass Spectrometry Data Center library.[1][2][3]

| m/z (Prothipendyl) | m/z (Prothipendyl-d6) | Proposed Fragment Structure | Ion Type | Relative Abundance (Predicted) |

| 285 | 291 | [C16H13D6N3S]+ | Molecular Ion [M]+ | Moderate |

| 214 | 214 | [C13H9N2S]+ | [M - C3H6N(CD3)2]+ | High |

| 86 | 92 | [C4H4D6N]+ | [CH2CH2N(CD3)2]+ | Base Peak |

| 58 | 64 | [C2H2D6N]+ | [CH2=N(CD3)2]+ | High |

Predicted Fragmentation Pathway of Prothipendyl-d6

The primary fragmentation of Prothipendyl-d6 under electron ionization involves the cleavage of the alkyl side chain. The most favorable cleavage occurs at the beta-position relative to the tricyclic nitrogen, leading to the formation of the stable, deuterated iminium ion, which is typically the base peak in the spectrum.

Caption: Predicted EI fragmentation of Prothipendyl-d6.

Experimental Protocols

The analysis of Prothipendyl-d6, particularly in biological matrices, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also applicable, often after a derivatization step.

LC-MS/MS Protocol for Quantification in Human Plasma

This protocol provides a general framework for the quantitative analysis of Prothipendyl using Prothipendyl-d6 as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Prothipendyl-d6 internal standard working solution (e.g., at 1 µg/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Sciex 6500).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

- Gas Temperature: 325°C

- Gas Flow: 10 L/min

- Nebulizer Pressure: 45 psi

- Capillary Voltage: 3500 V

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Prothipendyl | 286.1 | 86.1 | 25 |

| Prothipendyl-d6 | 292.1 | 92.1 | 25 |

Note: Precursor ions are [M+H]+. Collision energy should be optimized for the specific instrument.

Caption: Workflow for the analysis of Prothipendyl-d6.

Biological Context: Signaling Pathways

Prothipendyl exerts its therapeutic effects by acting as an antagonist at several neurotransmitter receptors. Its antipsychotic properties are primarily attributed to its blockade of dopamine D2 receptors. Additionally, it exhibits significant antihistaminic effects through antagonism of histamine H1 receptors and also interacts with serotonin (5-HT) receptors. This multi-receptor profile contributes to its sedative and anxiolytic properties.

Caption: Prothipendyl's receptor antagonism pathways.

References

Isotopic purity of Prothipendyl-d6 hydrochloride

An In-Depth Technical Guide to the Isotopic Purity of Prothipendyl-d6 Hydrochloride

For researchers, scientists, and drug development professionals utilizing deuterated compounds, a thorough understanding of isotopic purity is paramount for ensuring data accuracy and reproducibility. Prothipendyl-d6 hydrochloride, a deuterated analog of the antipsychotic agent Prothipendyl, serves as a critical internal standard in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the analytical methodologies used to determine its isotopic purity, presenting data in a structured format and offering detailed experimental protocols.

Quantitative Data Summary

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. It is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. The following table summarizes the theoretical isotopic distribution for a batch of Prothipendyl-d6 hydrochloride with a high degree of deuteration.

| Isotopic Species | Description | Theoretical Abundance (%) |

| d6 | Fully deuterated Prothipendyl | > 98% |

| d5 | Prothipendyl with five deuterium atoms | < 2% |

| d4 | Prothipendyl with four deuterium atoms | < 0.5% |

| d3 | Prothipendyl with three deuterium atoms | < 0.1% |

| d2 | Prothipendyl with two deuterium atoms | < 0.05% |

| d1 | Prothipendyl with one deuterium atom | < 0.01% |

| d0 | Non-deuterated Prothipendyl (unlabeled) | < 0.01% |

Note: This data is representative and may vary between different manufacturing lots. Always refer to the Certificate of Analysis for specific values.

Experimental Protocols

The determination of isotopic purity relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the preferred method for quantifying the distribution of isotopic species in a deuterated compound.[2][3]

Objective: To determine the relative abundance of Prothipendyl-d6, -d5, -d4, etc., in a given sample.

Instrumentation:

-

Liquid Chromatograph (LC)

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

-

Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: A stock solution of Prothipendyl-d6 hydrochloride is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Chromatographic Separation (Optional but Recommended): While direct infusion can be used, LC separation is recommended to ensure that impurities do not interfere with the analysis.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 150-500.

-

Resolution: Set to a high resolution (e.g., > 60,000) to resolve isotopic peaks.

-

Data Acquisition: The mass spectrum of the eluting Prothipendyl peak is acquired.

-

-

Data Analysis:

-

Identify the monoisotopic peak for each isotopic species (d0 to d6).

-

Integrate the area under the curve for each of these peaks.

-

Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic species.

-

Confirmation of Deuteration Site by NMR Spectroscopy

While MS provides the isotopic distribution, NMR spectroscopy is used to confirm the location of the deuterium atoms within the molecule.[4][5] This is achieved by comparing the ¹H NMR spectrum of the deuterated compound to its non-deuterated counterpart.

Objective: To confirm that the deuterium atoms are located on the N,N-dimethyl groups of Prothipendyl.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of Prothipendyl-d6 hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

The signal corresponding to the N,N-dimethyl protons in the unlabeled Prothipendyl spectrum (typically a singlet) will be significantly diminished or absent in the Prothipendyl-d6 spectrum.

-

-

²H (Deuterium) NMR Spectrum Acquisition:

-

Acquire a ²H NMR spectrum.

-

A signal will be present at the chemical shift corresponding to the N,N-dimethyl groups, confirming the location of the deuterium labels.

-

-

Data Analysis:

-

Compare the integral of the residual N,N-dimethyl proton signal (if any) in the ¹H NMR spectrum to the integrals of other non-deuterated protons in the molecule to estimate the degree of deuteration at that site.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the workflow for assessing the isotopic purity of Prothipendyl-d6 hydrochloride and the relationship between the analytical techniques.

Caption: Workflow for assessing the isotopic purity of Prothipendyl-d6 HCl.

Caption: Relationship between MS and NMR in isotopic purity analysis.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Prothipendyl in Human Plasma by LC-MS/MS Using Prothipendyl-d6 Hydrochloride as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antipsychotic drug prothipendyl in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Prothipendyl-d6 hydrochloride. The protocol described herein is suitable for therapeutic drug monitoring, pharmacokinetic studies, and in clinical and forensic toxicology. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Prothipendyl is a tricyclic neuroleptic of the azaphenothiazine class used in the treatment of psychosis and anxiety. Accurate and reliable measurement of its concentration in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic and toxicological assessments. The use of a stable isotope-labeled internal standard, such as Prothipendyl-d6 hydrochloride, is the gold standard in quantitative bioanalysis by LC-MS/MS. This is because a deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, thus effectively compensating for matrix effects and variations in instrument response. This application note provides a comprehensive protocol for the determination of prothipendyl in human plasma, validated to meet regulatory guidelines.

Experimental

Materials and Reagents

-

Prothipendyl hydrochloride (Reference Standard)

-

Prothipendyl-d6 hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway of Prothipendyl and the experimental workflow for its quantification.

Caption: Metabolic Pathway of Prothipendyl.

Caption: LC-MS/MS Experimental Workflow.

Sample Preparation Protocol

-

Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Prothipendyl-d6 hydrochloride, 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

2.5.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.5.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

2.5.3. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Prothipendyl | 286.1 | 113.1 | 100 | 25 |

| Prothipendyl (Qualifier) | 286.1 | 86.1 | 100 | 30 |

| Prothipendyl-d6 | 292.1 | 119.1 | 100 | 25 |

Method Validation

The method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 200 ng/mL. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Calibration Range (ng/mL) | r² |

| Prothipendyl | 1 - 200 | >0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| LQC | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| MQC | 50 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| HQC | 150 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Lower Limit of Quantification (LLOQ)

The LLOQ was established at 1 ng/mL with a signal-to-noise ratio >10. The precision at the LLOQ was within 20%, and the accuracy was between 80% and 120%.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3 | 85-115 | 85-115 |

| HQC | 150 | 85-115 | 85-115 |

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of prothipendyl in human plasma using Prothipendyl-d6 hydrochloride as an internal standard. The method is sensitive, specific, accurate, and precise, making it a reliable tool for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. The use of a deuterated internal standard ensures high-quality data by minimizing the impact of matrix effects and other sources of analytical variability.

Application Note: Quantitative Analysis of Prothipendyl in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prothipendyl is a tricyclic azaphenothiazine neuroleptic agent used in the treatment of psychosis and anxiety. Accurate quantification of prothipendyl in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of prothipendyl in human plasma. The use of a stable isotope-labeled internal standard, prothipendyl-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Metabolic Pathway of Prothipendyl

Prothipendyl undergoes extensive phase I metabolism in the liver, primarily catalyzed by cytochrome P450 (CYP) enzymes. The main metabolic pathways include N-demethylation and sulfoxidation.[1][2][3] Key enzymes involved are CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[1][2] CYP3A4 is principally responsible for the formation of prothipendyl sulfoxide, while CYP1A2 and CYP2C19 are the major enzymes involved in the formation of N-demethyl-prothipendyl.

Figure 1: Prothipendyl Metabolic Pathway.

Experimental Protocols

This section provides detailed methodologies for the quantitative analysis of prothipendyl in human plasma.

Materials and Reagents

-

Prothipendyl hydrochloride (Reference Standard)

-

Prothipendyl-d3 hydrochloride (Internal Standard, IS)

-

Acetonitrile, Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatography: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm or equivalent

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove plasma proteins and other endogenous interferences.

-

Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: To 200 µL of human plasma, add 20 µL of prothipendyl-d3 internal standard solution (100 ng/mL in 50% methanol). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography Conditions

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) %B 0.0 10 0.5 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Setting |

| Ion Source | TurboIonSpray® |

| Ionization Mode | Positive |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 500°C |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

MRM Transitions:

| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |

| Prothipendyl | 286.1 | 100.1 | 60 | 25 | 12 |

| Prothipendyl-d3 | 289.1 | 103.1 | 60 | 25 | 12 |

Method Validation

The method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters included linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10.

| Parameter | Result |

| Calibration Range | 0.1 - 50 ng/mL |

| Regression Equation | y = 0.245x + 0.0012 |

| Correlation Coefficient (r²) | > 0.998 |

| LLOQ | 0.1 ng/mL |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, Low QC (0.3 ng/mL), Medium QC (5 ng/mL), and High QC (40 ng/mL).

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ (0.1 ng/mL) | 6.8 | 95.2 | 8.5 | 97.1 |

| Low QC (0.3 ng/mL) | 5.1 | 102.3 | 6.2 | 101.5 |

| Medium QC (5 ng/mL) | 3.5 | 98.9 | 4.8 | 99.8 |

| High QC (40 ng/mL) | 2.8 | 101.7 | 3.9 | 100.4 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Medium, and High QC concentrations.

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC (0.3 ng/mL) | 88.5 | 94.2 |

| Medium QC (5 ng/mL) | 91.2 | 96.8 |

| High QC (40 ng/mL) | 90.4 | 95.5 |

Experimental Workflow

The overall workflow for the quantitative analysis of prothipendyl in human plasma is depicted below.

Figure 2: Bioanalytical Workflow.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of prothipendyl in human plasma. The use of a deuterated internal standard and solid-phase extraction ensures reliable and accurate results, making this method suitable for a variety of clinical and research applications, including pharmacokinetic and bioequivalence studies. The method has been successfully validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, precision, accuracy, and recovery.

References

Application Notes and Protocols for Prothipendyl Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl is a tricyclic azaphenothiazine derivative with antipsychotic, anxiolytic, and sedative properties.[1][2] Accurate quantification of prothipendyl and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. These application notes provide detailed protocols for the sample preparation of prothipendyl from various biological matrices, including plasma, serum, urine, and whole blood, prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Prothipendyl primarily exerts its effects through the antagonism of dopamine D2, histamine H1, and acetylcholine receptors.[1][2] Understanding its metabolic fate is also important; it undergoes Phase I metabolism, primarily through oxidation and N-demethylation, catalyzed by cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2D6, CYP2C19, and CYP3A4, leading to the formation of metabolites like prothipendyl sulfoxide.[3]

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences from complex biological matrices and ensuring accurate and reproducible results. The most common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of small molecule drugs in biological matrices using various sample preparation techniques. Please note that specific values for prothipendyl may vary and require method validation.

| Sample Preparation Technique | Biological Matrix | Typical Recovery (%) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |

| Protein Precipitation (PPT) | Plasma, Serum | 85 - 105 | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |

| Liquid-Liquid Extraction (LLE) | Plasma, Urine | 70 - 95 | 0.05 - 0.5 ng/mL | 0.1 - 2 ng/mL |

| Solid-Phase Extraction (SPE) | Plasma, Urine, Tissue | 80 - 110 | 0.01 - 0.2 ng/mL | 0.05 - 1 ng/mL |

| Supported Liquid Extraction (SLE) | Whole Blood, Plasma | 85 - 110 | 0.05 - 0.5 ng/mL | 0.1 - 2 ng/mL |

Experimental Protocols

Protein Precipitation (PPT) for Plasma or Serum

This protocol is a rapid and simple method for removing proteins from plasma or serum samples.

Materials:

-

Plasma or serum sample

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Protocol:

-

Pipette 100 µL of plasma or serum into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Urine

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquids.

Materials:

-

Urine sample

-

Internal Standard (IS) solution

-

pH adjustment buffer (e.g., phosphate buffer, pH 6)

-

Extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol)

-

Vortex mixer

-

Centrifuge

-

Evaporation system

-

Reconstitution solvent

Protocol:

-

Pipette 1 mL of urine into a glass test tube.

-

Add 20 µL of the internal standard working solution.

-

Add 1 mL of pH 6 phosphate buffer and vortex briefly.

-

Add 5 mL of the extraction solvent.

-

Cap the tube and vortex vigorously for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Vortex and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) for Plasma or Urine

SPE provides cleaner extracts than PPT and LLE by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.

Materials:

-

Plasma or urine sample

-

Internal Standard (IS) solution

-

SPE cartridge (e.g., a mixed-mode cation exchange polymer)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water or buffer)

-

Wash solvent (e.g., acidic water, methanol)

-

Elution solvent (e.g., ammoniated methanol)

-

SPE manifold

-

Evaporation system

-

Reconstitution solvent

Protocol:

-

Conditioning: Pass 1 mL of methanol through the SPE cartridge.

-

Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent dry.

-

Sample Loading: Mix 500 µL of plasma or urine with 10 µL of IS and 500 µL of a suitable buffer (e.g., 4% phosphoric acid). Load the mixture onto the SPE cartridge.

-

Washing: Pass 1 mL of water, followed by 1 mL of methanol through the cartridge to remove interferences.

-

Elution: Elute the prothipendyl and IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of reconstitution solvent.

-

Vortex and transfer to an autosampler vial for analysis.

Supported Liquid Extraction (SLE) for Whole Blood

SLE is a high-throughput alternative to LLE that avoids emulsion formation by immobilizing the aqueous sample on an inert support.

Materials:

-

Whole blood sample

-

Internal Standard (IS) solution

-

Aqueous buffer (e.g., 0.1 M ammonium hydroxide)

-

SLE plate or cartridge

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane/isopropanol)

-

Positive pressure manifold or centrifuge

-

Evaporation system

-

Reconstitution solvent

Protocol:

-

In a microcentrifuge tube, mix 200 µL of whole blood with 10 µL of IS and 200 µL of 0.1 M ammonium hydroxide.

-

Load the entire mixture onto the SLE plate/cartridge.

-

Apply a brief pulse of positive pressure or a short centrifugation spin to initiate the flow of the sample into the sorbent bed.

-

Allow the sample to adsorb for 5 minutes.

-

Add 1 mL of the extraction solvent and allow it to percolate through the sorbent bed under gravity for 5 minutes.

-

Apply positive pressure to collect the eluate.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of reconstitution solvent.

-

Vortex and transfer to an autosampler vial for analysis.

Analytical Methodologies

LC-MS/MS

-

Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate prothipendyl from its metabolites and endogenous interferences.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Specific precursor-to-product ion transitions for prothipendyl and its internal standard must be determined.

GC-MS

-

Chromatographic Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature ramp to ensure good separation.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Prothipendyl Signaling Pathways

Prothipendyl acts as an antagonist at several key neurotransmitter receptors.

Dopamine D2 Receptor Antagonism

Prothipendyl blocks dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. This antagonism inhibits the downstream signaling cascade that normally leads to a decrease in cyclic AMP (cAMP) levels.

Histamine H1 Receptor Antagonism

As a histamine H1 receptor antagonist, prothipendyl blocks the action of histamine on H1 receptors, which are coupled to Gq/11 proteins. This prevents the activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium and activation of protein kinase C (PKC).

References

- 1. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and authentic forensic samples-Benefit for routine drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Prothipendyl in Human Plasma using Protein Precipitation and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable protein precipitation protocol for the extraction of Prothipendyl from human plasma samples, utilizing Prothipendyl-d6 as an internal standard. The subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides a high-throughput and sensitive method for the quantitative determination of Prothipendyl. This protocol is particularly suited for pharmacokinetic studies and therapeutic drug monitoring in a drug development setting.

Introduction

Prothipendyl is a tricyclic neuroleptic agent with sedative, antiemetic, and antihistaminic properties. Accurate and precise quantification of Prothipendyl in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic assessments. Protein precipitation is a widely used sample preparation technique due to its simplicity, speed, and cost-effectiveness.[1] This method efficiently removes the majority of proteins from plasma samples, which can interfere with downstream analysis and damage analytical instrumentation.[1] Acetonitrile is a commonly employed solvent for this purpose, demonstrating high efficiency in protein removal and good recovery for a wide range of analytes.

This application note provides a detailed protocol for the precipitation of proteins from human plasma samples for the analysis of Prothipendyl. Prothipendyl-d6 is used as an internal standard to ensure accuracy and precision by compensating for variations in sample processing and instrument response. The subsequent analysis is performed using a validated LC-MS/MS method, which offers high selectivity and sensitivity for the detection of Prothipendyl.

Experimental Protocols

Materials and Reagents

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Prothipendyl hydrochloride (Reference Standard)

-

Prothipendyl-d6 hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

-

LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation: Protein Precipitation

-

Spiking of Internal Standard: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of Prothipendyl-d6 internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

-

Precipitation: Add 300 µL of cold acetonitrile (stored at -20°C) to the plasma sample. This corresponds to a 3:1 solvent-to-plasma ratio.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated high-performance liquid chromatography coupled to triple quadrupole mass spectrometry (LC-QQQ-MS) method should be used for the analysis of Prothipendyl and Prothipendyl-d6.[2]

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of Prothipendyl and Prothipendyl-d6 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) - Prothipendyl | To be determined experimentally |

| Product Ion (Q3) - Prothipendyl | To be determined experimentally |

| Precursor Ion (Q1) - Prothipendyl-d6 | To be determined experimentally |

| Product Ion (Q3) - Prothipendyl-d6 | To be determined experimentally |

Note: The specific mass transitions (precursor and product ions) for Prothipendyl and Prothipendyl-d6 need to be optimized for the specific mass spectrometer being used.

Data Presentation

The following tables summarize expected quantitative data based on typical performance of protein precipitation methods for similar analytes in plasma.

Table 2: Analyte Recovery with Acetonitrile Precipitation

| Analyte | Concentration Level | Mean Recovery (%) | CV (%) |

| Prothipendyl | Low QC | > 80% | < 15% |

| Mid QC | > 80% | < 15% | |

| High QC | > 80% | < 15% | |

| Prothipendyl-d6 | Working Concentration | > 80% | < 15% |

Data is representative and should be confirmed during method validation. A study on various drugs showed that acetonitrile precipitation can result in recoveries higher than 80% with a CV of less than 6%.[3]

Table 3: Matrix Effect Assessment

| Analyte | Concentration Level | Mean Matrix Effect (%) | CV (%) |

| Prothipendyl | Low QC | 85% - 115% | < 15% |

| High QC | 85% - 115% | < 15% | |

| Prothipendyl-d6 | Working Concentration | 85% - 115% | < 15% |

Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the analyte response in a neat solution. A value between 85% and 115% is generally considered acceptable.

Visualizations

Caption: Experimental workflow for Prothipendyl analysis.

Caption: Prothipendyl's mechanism of action.

Conclusion

The protein precipitation protocol described in this application note provides a simple, rapid, and effective method for the extraction of Prothipendyl from human plasma samples. The use of Prothipendyl-d6 as an internal standard ensures the accuracy and reliability of the quantitative results obtained from the subsequent LC-MS/MS analysis. This high-throughput method is well-suited for routine analysis in clinical and research settings, facilitating the efficient evaluation of Prothipendyl's pharmacokinetic profile. Method validation should be performed to demonstrate its suitability for the intended purpose.

References